9-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
9-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Amination and Hydroxylation: The amino and hydroxy groups can be introduced through nucleophilic substitution reactions, where appropriate nucleophiles react with the carbazole core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to a carbonyl group under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxy derivatives
Substitution: Formation of various substituted carbazole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a therapeutic agent. Carbazole derivatives are known for their antiviral, anticancer, and antimicrobial activities . This compound, in particular, has shown promise in preliminary studies for its ability to inhibit certain biological pathways involved in disease progression.
Medicine
In medicine, the compound is being investigated for its potential use in drug development. Its unique structural features make it a candidate for the design of new drugs targeting specific molecular pathways. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 9-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors involved in key biological pathways. This can lead to the inhibition of disease-related processes and the promotion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the bromophenyl group and has been studied for its antimicrobial and anticancer activities.
Indole Derivatives: Indole derivatives, like carbazole derivatives, have diverse biological activities and are used in various therapeutic applications.
Uniqueness
What sets 9-{3-[(4-bromophenyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one apart is its unique combination of functional groups and structural features. The presence of the bromophenyl group, hydroxy group, and carbazole core provides a versatile platform for chemical modifications and the development of new derivatives with enhanced biological activities.
Properties
Molecular Formula |
C22H23BrN2O2 |
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Molecular Weight |
427.3 g/mol |
IUPAC Name |
9-[3-(4-bromoanilino)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
InChI |
InChI=1S/C22H23BrN2O2/c1-14-5-10-20-19(11-14)18-3-2-4-21(27)22(18)25(20)13-17(26)12-24-16-8-6-15(23)7-9-16/h5-11,17,24,26H,2-4,12-13H2,1H3 |
InChI Key |
RWYBMCIWXSAAMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3=O)CC(CNC4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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